[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
CAS No.: 1500301-05-2
Cat. No.: VC3086245
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine - 1500301-05-2](/images/structure/VC3086245.png)
Specification
CAS No. | 1500301-05-2 |
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Molecular Formula | C8H8N2OS |
Molecular Weight | 180.23 g/mol |
IUPAC Name | (5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine |
Standard InChI | InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2 |
Standard InChI Key | KSCWMIBSGBFCRN-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=C(N=CO2)CN |
Canonical SMILES | C1=CSC=C1C2=C(N=CO2)CN |
Introduction
Chemical Structure and Properties
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine features a thiophene ring connected at the 3-position to an oxazole ring, which carries a methanamine group at the 4-position. The structural components of this compound deserve detailed examination.
Structural Components
The compound consists of three key structural elements:
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A thiophene ring at the 3-position (a five-membered aromatic heterocycle containing a sulfur atom)
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A 1,3-oxazole ring (a five-membered aromatic heterocycle containing oxygen and nitrogen atoms)
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A methanamine (CH₂NH₂) group attached to the 4-position of the oxazole ring
This structure bears similarity to N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine, which has a similar oxazole-thiophene core but with additional functional groups . The key difference is that our target compound has the thiophene connected at the 3-position rather than the 2-position, and features a simpler primary amine group.
Physicochemical Properties
Based on similar compounds and theoretical calculations, the following properties can be inferred:
Property | Value | Notes |
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Molecular Formula | C₈H₈N₂OS | Based on structural components |
Molecular Weight | Approximately 180.23 g/mol | Calculated from atomic weights |
Appearance | Likely a solid at room temperature | Based on similar heterocyclic amines |
Solubility | Likely soluble in polar organic solvents | Based on similar compounds with amine functionality |
Log P | Estimated between 0.8-1.5 | Predicted based on structural features |
pKa | Approximately 8-9 for the amine group | Typical for primary amines attached to heterocycles |
These properties are critical for understanding the compound's behavior in various applications, particularly in biological systems.
Synthetic Approaches
The synthesis of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine can be approached through several established methodologies for similar heterocyclic compounds.
General Synthetic Strategies
Oxazole rings with thiophene substituents are typically synthesized through several key approaches:
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Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) derivatives
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Cyclodehydration of α-acylaminoketones
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Robinson-Gabriel synthesis from α-acylamino-β-ketoesters
The methanamine group can be introduced through:
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Reduction of nitriles or amides
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Lithium aluminum hydride reduction of corresponding carboxamides
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Gabriel synthesis using phthalimide derivatives
Specific Synthetic Route
A plausible synthetic route, based on methodologies used for similar compounds, would involve:
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Coupling of 3-thiophenecarboxaldehyde with an appropriate isocyanide derivative to form the oxazole core
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Functionalization of the 4-position with a nitrile group
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Reduction of the nitrile to a primary amine using lithium aluminum hydride
This approach is supported by similar reactions described for thiophene derivatives, where lithium aluminum hydride reduction is employed for converting thiophene-containing precursors to primary amines .
Biological Activity and Applications
Heterocyclic compounds containing thiophene and oxazole rings often display significant biological activities. While specific data for [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is limited, insights can be drawn from structural analogues.
Structure-Activity Relationships
Research on similar compounds provides insights into structure-activity relationships:
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The thiophene ring position (2- vs. 3-position) can significantly impact biological activity.
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Electron-donating and electron-withdrawing groups on aryl rings play crucial roles in modulating biological activity, as observed in CETP inhibitors where "electron donor groups substituted ring A, and electron-withdrawing groups at the 4-position of ring B were critical for potency" .
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The primary amine functionality offers a versatile handle for further derivatization to optimize pharmacokinetic properties.
Comparative Analysis with Analogous Compounds
Understanding the properties and activities of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is enhanced through comparison with structurally related compounds.
Structural Analogues
Functional Group Influence
The position and type of substituents significantly influence the properties and activities of these compounds:
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The 3-position of thiophene provides different electronic properties compared to the 2-position, potentially affecting interaction with biological targets.
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Primary amines like in [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine offer different hydrogen bonding capabilities compared to secondary or tertiary amines found in some analogues.
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The absence of additional substituents on the oxazole ring (compared to methylated analogues) may influence both physical properties and biological activities.
Analytical Characterization
The analytical characterization of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine would typically include spectroscopic and chromatographic methods.
Spectroscopic Data
Based on similar compounds, the following spectroscopic characteristics can be anticipated:
¹H NMR (predicted, 300 MHz, DMSO-d₆):
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δ 7.50-7.60 (m, 1H, thiophene H-5)
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δ 7.30-7.40 (m, 1H, thiophene H-2)
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δ 7.10-7.20 (m, 1H, thiophene H-4)
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δ 8.10-8.20 (s, 1H, oxazole H-2)
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δ 3.70-3.80 (s, 2H, CH₂)
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δ 1.80-2.00 (s, 2H, NH₂)
¹³C NMR (predicted, 75 MHz, DMSO-d₆):
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δ 140-145 (thiophene C-3)
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δ 125-130 (thiophene C-4, C-5)
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δ 120-125 (thiophene C-2)
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δ 160-165 (oxazole C-2)
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δ 150-155 (oxazole C-5)
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δ 135-140 (oxazole C-4)
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δ 35-40 (CH₂)
Mass Spectrometry:
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Expected [M+H]⁺: m/z 181
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Expected fragmentation patterns would include loss of the amine group and cleavage between the heterocyclic rings
Chromatographic Analysis
Typical HPLC conditions for analysis of such compounds might include:
Parameter | Recommended Condition |
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Column | C18 reverse phase, 5μm particle size |
Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
Detection | UV at 254 nm and 280 nm |
Flow Rate | 1.0 mL/min |
Retention Time | Expected between 5-10 min under standard conditions |
Future Research Directions
The study of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine opens several promising research avenues.
Medicinal Chemistry Applications
Future research could explore:
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Development of a focused library of derivatives with various substituents to establish comprehensive structure-activity relationships.
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Evaluation against specific disease targets, particularly those where related compounds have shown activity, such as cardiovascular diseases through CETP inhibition or infectious diseases like tuberculosis .
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Investigation of this scaffold as a building block for more complex bioactive molecules, leveraging the reactive amine functionality.
Synthetic Methodology Development
Opportunities for synthetic advancement include:
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Development of more efficient and selective methods for the construction of the oxazole-thiophene core.
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Green chemistry approaches to the synthesis, reducing reliance on hazardous reagents like lithium aluminum hydride.
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Exploration of biocatalytic approaches for selective functionalization of the heterocyclic scaffold.
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